3-(Difluoromethyl)isoxazole-4-carboxylic acid
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Overview
Description
3-(Difluoromethyl)isoxazole-4-carboxylic acid is a chemical compound with the molecular formula C5H3F2NO3. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydroxylamine with β-diketones or their derivatives. This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production methods for this compound often start with readily available starting materials such as propiolic alcohol. The process involves multiple steps including oxidation, esterification, and cyclization under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)isoxazole-4-carboxylic acid undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or the carboxylic acid group.
Substitution: The compound can participate in substitution reactions, particularly at the difluoromethyl group
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or ethanol .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the isoxazole ring .
Scientific Research Applications
3-(Difluoromethyl)isoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen-bonding donor, improving the binding selectivity of biologically active compounds. This interaction can modulate various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares a similar structure but has a pyrazole ring instead of an isoxazole ring.
3,5-Disubstituted isoxazoles: These compounds have different substituents on the isoxazole ring, leading to varied biological activities.
Uniqueness: 3-(Difluoromethyl)isoxazole-4-carboxylic acid is unique due to its specific difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in the development of new drugs and agrochemicals .
Properties
Molecular Formula |
C5H3F2NO3 |
---|---|
Molecular Weight |
163.08 g/mol |
IUPAC Name |
3-(difluoromethyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C5H3F2NO3/c6-4(7)3-2(5(9)10)1-11-8-3/h1,4H,(H,9,10) |
InChI Key |
DDPOYLMUFZXZIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NO1)C(F)F)C(=O)O |
Origin of Product |
United States |
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